Heminordihydroguaiaretic acid

Descripción

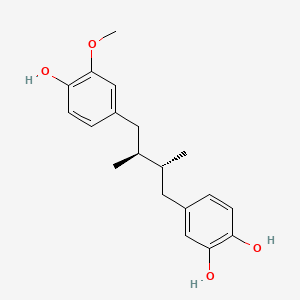

Heminordihydroguaiaretic acid (C₁₉H₂₄O₄; molecular weight: 316.17 g/mol) is a lignan-derived compound identified in the ethanolic extract of Smilax glabra, a plant traditionally used for its medicinal properties . Structurally, it features a dimeric phenylpropanoid framework characteristic of lignans, which are known for their antioxidant and anti-inflammatory activities. The compound was detected via LC-QTOF/MS with a high matching score of 99.21%, confirming its presence as a major phytochemical in the extract . Its early retention time (0.928 min) suggests moderate polarity, likely influencing its bioavailability and interaction with biological targets.

Propiedades

Número CAS |

54473-24-4 |

|---|---|

Fórmula molecular |

C19H24O4 |

Peso molecular |

316.4 g/mol |

Nombre IUPAC |

4-[(2R,3S)-4-(4-hydroxy-3-methoxyphenyl)-2,3-dimethylbutyl]benzene-1,2-diol |

InChI |

InChI=1S/C19H24O4/c1-12(8-14-4-6-16(20)18(22)10-14)13(2)9-15-5-7-17(21)19(11-15)23-3/h4-7,10-13,20-22H,8-9H2,1-3H3/t12-,13+/m1/s1 |

Clave InChI |

QKHJBWUGXMKHAK-OLZOCXBDSA-N |

SMILES |

CC(CC1=CC(=C(C=C1)O)O)C(C)CC2=CC(=C(C=C2)O)OC |

SMILES isomérico |

C[C@H](CC1=CC(=C(C=C1)O)O)[C@@H](C)CC2=CC(=C(C=C2)O)OC |

SMILES canónico |

CC(CC1=CC(=C(C=C1)O)O)C(C)CC2=CC(=C(C=C2)O)OC |

Sinónimos |

3'-O-methyl-NDGA 3'-O-methyl-nordihydroguaiaretic acid hemi-NDGA heminordihydroguaiaretic acid heminordihydroguaiaretic acid, (R*,S*)-isomer Mal.4 Malachi 4 5-6 |

Origen del producto |

United States |

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

The following table compares heminordihydroguaiaretic acid with two structurally related compounds from the same study:

| Property | This compound | Methyl cis–p–Coumarate 3–(3,7–Dimethyl–2,6–Octadienyl) | 4,4′–Dihydroxy–5,5′–Diisopropyl–2,2′–Dimethyl–3,6–Biphenyldione |

|---|---|---|---|

| Molecular Formula | C₁₉H₂₄O₄ | C₂₀H₂₆O₃ | C₂₀H₂₄O₄ |

| Molecular Weight (g/mol) | 316.17 | 314.19 | 328.17 |

| Retention Time (min) | 0.928 | 1.732 | 1.253 |

| Key Functional Groups | Dihydroxy, methyl, propyl | Coumarate ester, isoprenoid chain | Biphenyldione, diisopropyl, methyl |

| Matching Score (%) | 99.21 | 99.61 | 98.73 |

Key Observations:

- Structural Differences: this compound lacks the isoprenoid side chain present in Methyl cis–p–coumarate, which may reduce its lipophilicity compared to the latter .

- Polarity Trends: The shorter retention time of this compound (0.928 min) versus Compound 4 (1.253 min) suggests higher polarity, likely due to its hydroxyl groups enhancing aqueous solubility .

Bioactive Potential Inferences

- Methyl cis–p–Coumarate: The coumarate ester and isoprenoid chain may enhance membrane permeability, favoring antimicrobial or anti-proliferative effects .

- 4,4′–Dihydroxy–5,5′–Diisopropyl–2,2′–Dimethyl–3,6–Biphenyldione : The biphenyldione moiety could confer unique reactivity, such as enzyme inhibition via ketone-mediated interactions .

Q & A

Q. How can researchers ensure compliance with ethical standards when using animal models to study this compound?

- Methodological Answer : Adhere to ARRIVE guidelines for experimental design (sample size justification, randomization). Obtain approval from institutional animal care committees (IACUC) and document humane endpoints (e.g., tumor volume limits). Report negative outcomes (e.g., lack of efficacy) to avoid publication bias .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.